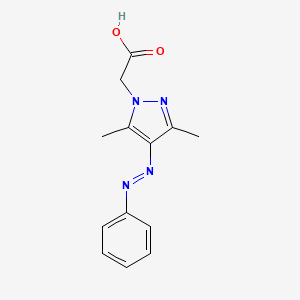

(E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetic acid

Übersicht

Beschreibung

“(E)-3,5-Dimethyl-4-(phenyldiazenyl)-1H-pyrazole” is a chemical compound used in various fields of research, including life sciences, organic synthesis, and environmental testing .

Synthesis Analysis

A study on the synthesis mechanism of a related compound, 4-amino-3,5-dimethyl pyrazole, was conducted using Fourier transform infrared (FT-IR) spectroscopy for in-line monitoring of the synthesis process . The data matrix of IR was analyzed by a chemometric method, independent component analysis (ICA), which determined the concentration profiles and the spectra of the reactant, intermediates, and product .Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Applications

Platelet Antiaggregating and Other Activities : The synthesis of 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines displayed notable in vitro platelet antiaggregating activity, surpassing acetyl-salicylic acid. Additionally, these compounds exhibited moderate antihypertensive, local anesthetic, analgesic, and anti-inflammatory activities in rats and mice (Bondavalli et al., 1992).

Synthesis of Isoxazoles and Pyrazoles : A novel method to synthesize 3,5-dimethyl-4-[(E)-4-(R1-phenyl)diazenyl]isoxazoles and 3,5-dimethyl-1-(R2-phenyl)-4-[(E)-(R1-phenyl)diazenyl]-1H-pyrazoles was developed, demonstrating versatility in the creation of various pyrazole derivatives (Bustos et al., 2009).

Antibacterial and Antifungal Agents : New pyrazole derivatives exhibited significant antibacterial activities against various Gram-positive and Gram-negative bacteria, along with antifungal activities against specific fungal strains (Mahesh et al., 2016).

Facile Synthesis and Characterization : Various pyrazoles were synthesized using a straightforward method, and their spectral studies and elemental analysis were performed. This study contributes to the knowledge of pyrazole synthesis (Pareek et al., 2010).

Biomedical and Chemical Applications

Cytotoxicity and Fungicidal Properties : Organotin derivatives of pyrazole compounds showed low fungicidal, insecticidal, and miticidal activities but displayed certain cytotoxicities for Hela cells in vitro, indicating potential for biomedical applications (Wen et al., 2005).

Corrosion Inhibitors for Zinc : Thiazole derivatives of pyrazole showed promising results as corrosion inhibitors for zinc in hydrochloric acid solution, indicating their potential application in industrial and chemical processes (Fouda et al., 2021).

Electrochemical Behavior : Arylazapyrazole derivatives were studied for their electrochemical properties, revealing insights into their potential applications in electrochemical sensors and devices (Arshad et al., 2017).

Antitumor Activity : Silver(I) complexes with pyrazole ligands showed significant in vitro antitumor activity, particularly against small-cell lung carcinoma, highlighting their potential in cancer therapy (Pellei et al., 2023).

Eigenschaften

IUPAC Name |

2-(3,5-dimethyl-4-phenyldiazenylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-9-13(10(2)17(16-9)8-12(18)19)15-14-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGIBWJTFSUYML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)C)N=NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

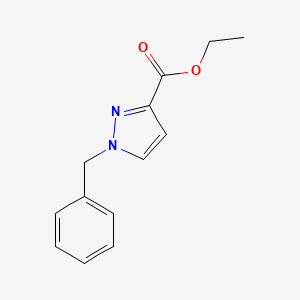

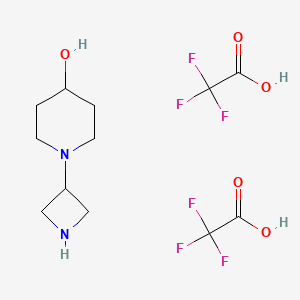

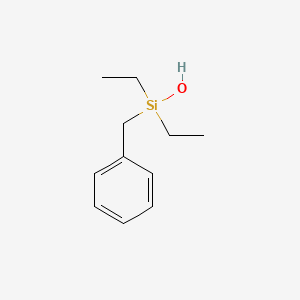

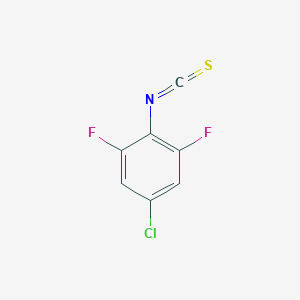

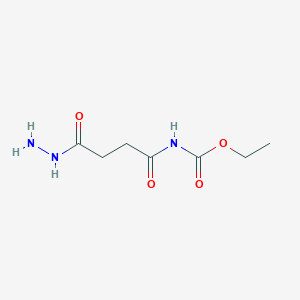

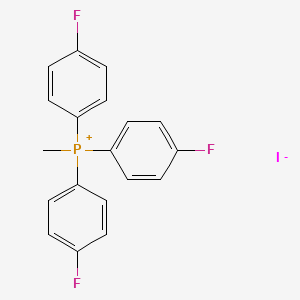

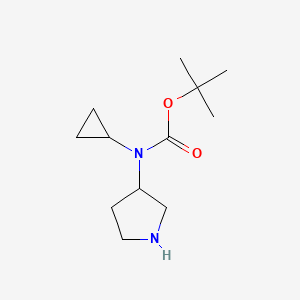

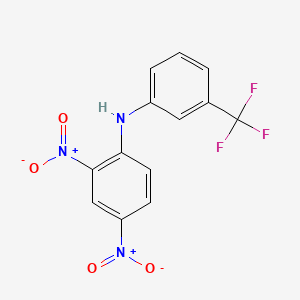

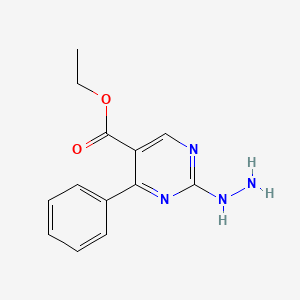

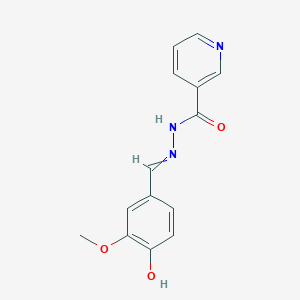

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.